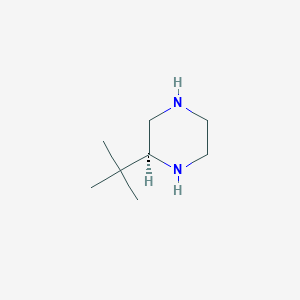

(2S)-2-tert-butylpiperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Synthetic Chemistry and Medicinal Applications

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous and privileged structure in the realm of synthetic and medicinal chemistry. researchgate.net Its prevalence stems from a combination of desirable physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be fine-tuned through substitution. researchgate.net This versatility allows the piperazine ring to serve as a versatile linker between different pharmacophores or as a core scaffold for building molecules with specific biological activities. researchgate.net

The significance of the piperazine moiety is underscored by its presence in a multitude of commercially available drugs across various therapeutic areas. mdpi.com These include treatments for cancer, infectious diseases, and central nervous system disorders. ajpp.innih.gov The incorporation of a piperazine ring can favorably modulate a drug's pharmacokinetic profile, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Table 1: Examples of Marketed Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Area |

| Imatinib | Oncology |

| Ciprofloxacin | Antibiotic |

| Ziprasidone | Antipsychotic |

| Sildenafil | Erectile Dysfunction |

| Indinavir | Antiviral (HIV) |

| Delavirdine | Antiviral (HIV) |

| Aripiprazole | Antipsychotic |

| Naftopidil | Benign Prostatic Hyperplasia |

This table is for illustrative purposes and is not exhaustive.

Stereochemical Considerations in Piperazine Chemistry: Focus on the (2S) Isomer

The introduction of a substituent on a carbon atom of the piperazine ring creates a chiral center, leading to the existence of enantiomers—non-superimposable mirror images of each other. The spatial arrangement, or stereochemistry, of these substituents is a critical determinant of a molecule's biological activity. mdpi.com Receptors, enzymes, and other biological targets are themselves chiral, and thus often interact differently with each enantiomer of a chiral drug. mdpi.com One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable side effects. mdpi.com

In the context of piperazine derivatives, the (2S) configuration has been identified as a privileged stereochemistry in numerous biologically active compounds. For instance, research has shown that the (2S) isomer of certain purinyl piperazine derivatives is responsible for their cardiotonic and antiarrhythmic properties. google.com Furthermore, studies on morpholine (B109124) derivatives, which are structurally related to piperazines, have indicated that a (2S,5S) conformation can lead to a privileged architecture with enhanced affinity and selectivity for specific receptors, such as the D3 receptor. nih.gov The synthesis of chiral (piperazin-2-yl)methanol derivatives has also highlighted the importance of the stereochemistry, with specific enantiomers showing high affinity for sigma receptors. researchgate.net The deliberate synthesis of the (2S) isomer is therefore a key strategy in the design of potent and selective therapeutic agents.

Research Landscape of (2S)-2-tert-butylpiperazine: A Retrospective Analysis

While comprehensive reviews focusing solely on this compound are not abundant, its importance can be inferred from its use in the synthesis of various targeted compounds. For example, the (R)-enantiomer, R-2-tert-butylpiperazine, has been utilized as a building block for pharmacologically active compounds, including those targeting central nervous system disorders. smolecule.com This highlights the general interest in the 2-tert-butylpiperazine (B1601937) scaffold in medicinal chemistry.

Synthetic efforts have been directed towards the efficient preparation of chiral 2-substituted piperazines. The tert-butyl group, in particular, has been incorporated into various piperazine-containing structures. For instance, derivatives such as (2-tert-butylpyrimidin-5-yl)[4-(substituted-2-ylcarbonyl)piperazin-1-yl]methanones have been synthesized and evaluated for their biological activities. researchgate.net Furthermore, tert-butyl piperazine-1-carboxylate is a commonly used intermediate in the synthesis of a wide range of piperazine derivatives, demonstrating the utility of the tert-butyl group in protecting one of the piperazine nitrogens during multi-step synthetic sequences. rsc.orgmdpi.com

The research on this compound is thus embedded within the broader pursuit of novel chiral molecules with therapeutic potential. Its value lies in its ability to impart specific stereochemical and conformational properties to a target molecule, making it a key component in the medicinal chemist's toolbox for the rational design of new drugs.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-tert-butylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUSCSGOOZJMN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660831 | |

| Record name | (2S)-2-tert-Butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502482-37-3 | |

| Record name | (2S)-2-tert-Butylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 2 Tert Butylpiperazine and Its Precursors

Asymmetric Synthesis Approaches to Enantiomerically Pure Piperazine (B1678402) Derivatives

Asymmetric synthesis provides the most direct routes to enantiopure compounds like (2S)-2-tert-butylpiperazine by creating the desired stereoisomer selectively from a prochiral substrate. These methods avoid the need for resolving racemic mixtures, which is often inefficient. The main strategies employed include the use of chiral auxiliaries, asymmetric catalysis (both organocatalytic and metal-based), and chemoenzymatic processes.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are recoverable chemical entities that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed. This strategy includes methods starting from the "chiral pool," which utilizes readily available, inexpensive enantiopure natural products like amino acids as starting materials. rsc.orgrsc.orgnih.gov

A prominent example of a chiral auxiliary-based approach is the asymmetric deprotonation (lithiation) of N-Boc piperazines. mdpi.com This method often employs a stoichiometric chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in combination with an organolithium base like sec-butyllithium (B1581126) (s-BuLi). The chiral ligand complexes with the organolithium reagent and the piperazine substrate to facilitate the removal of a proton at a specific face of the molecule, creating a configurationally stable α-lithiated intermediate. This intermediate can then be trapped with an electrophile to yield the α-substituted piperazine with high enantioselectivity. nih.govacs.org The N'-substituent on the piperazine ring can significantly influence the stereochemical outcome and minimize side reactions. nih.govwhiterose.ac.uk For instance, the lithiation of N-Boc-N'-tert-butyl piperazine followed by quenching with an electrophile provides a direct route to 2-substituted derivatives. whiterose.ac.uk

Another powerful strategy involves building the piperazine ring from chiral precursors derived from amino acids. For example, enantiomerically pure 2-substituted piperazines can be synthesized in four steps from natural α-amino acids. rsc.org This approach ensures that the stereochemistry at the C2 position is predetermined by the chirality of the starting amino acid.

Asymmetric Catalysis in the Formation of Chiral Piperazines

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. This field is divided into organocatalysis, which uses small organic molecules as catalysts, and metal-catalyzed transformations.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic routes to this compound are not extensively documented, related transformations highlight the potential of this approach. For instance, chiral piperazin-2-ones, which are direct precursors to piperazines via reduction, can be synthesized using organocatalytic methods. One notable example involves the catalytic asymmetric α-chlorination of aldehydes, employing a MacMillan-type catalyst, to generate a chiral α-chloro acid that can be cyclized with a diamine to form the chiral piperazinone. nih.gov This strategy demonstrates how organocatalysis can be used to set the key stereocenter in a piperazine precursor.

Transition metal catalysis offers a wide array of powerful and highly selective methods for the synthesis of chiral piperazines and their precursors. Key among these are asymmetric hydrogenation, allylic alkylation, and various C-H functionalization reactions. mdpi.com

Rhodium-Catalyzed Asymmetric Hydrogenation: One of the most effective methods for producing enantiopure 2-substituted piperazines is the asymmetric hydrogenation of a tetrahydropyrazine (B3061110) precursor. A landmark study demonstrated the synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate for the HIV protease inhibitor Indinavir and a close structural analog of the target compound. princeton.edu In this process, a tetrahydropyrazine substrate is hydrogenated using a chiral rhodium catalyst, specifically one bearing the (R)-BINAP ligand, to achieve outstanding enantioselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrahydropyrazine

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from Rossen, K. et al. (1995). princeton.edu

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the asymmetric synthesis of piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. The Stoltz group developed a palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one (B30754) enolates to generate α-secondary and α-tertiary stereocenters with high enantiomeric excess. caltech.edunih.gov This method utilizes chiral phosphinooxazoline (PHOX) ligands to control the stereochemical outcome. nih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent stereoselectivity. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

| Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (S)-(CF3)3-tBuPHOX | N,N'-Dibenzyl piperazin-2-one allyl enol carbonate | (S)-α-Allyl-N,N'-dibenzyl piperazin-2-one | 89 | 98 |

Data sourced from Korch, K. M. et al. (2015) and Wymbs, M. C. et al. (2019). caltech.edunih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of traditional chemical reactions. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. A common chemoenzymatic strategy for accessing enantiopure compounds is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

Lipases are frequently used enzymes for this purpose. For example, Novozym 435 (Candida antarctica lipase (B570770) B) has been used in the highly enantioselective kinetic resolution of racemic alcohols that are precursors to chiral drugs. beilstein-journals.org In a typical process, a racemic alcohol is acylated in the presence of the lipase, which preferentially acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol in high enantiomeric purity. This principle can be applied to the resolution of a racemic precursor to 2-tert-butylpiperazine (B1601937), such as a suitable amino alcohol, which could then be converted to the target compound through subsequent chemical steps.

Diastereoselective Synthesis of Substituted Piperazines

Diastereoselective synthesis is crucial when a target molecule contains more than one stereocenter. The goal is to control the relative configuration of these centers. Many of the asymmetric methods described above can be extended to achieve diastereoselectivity.

For instance, the asymmetric lithiation-trapping of a monosubstituted chiral piperazine can be used to install a second substituent. The stereochemical outcome of this second functionalization is directed by the existing stereocenter, often leading to a high diastereomeric ratio. This strategy has been successfully used to prepare trans-2,5- and trans-2,6-disubstituted piperazines as single stereoisomers. nih.govacs.org

Furthermore, syntheses starting from the chiral pool can provide excellent diastereocontrol. When a chiral amino acid is used as a starting material to construct a piperazine ring that already contains another substituent, the inherent chirality of the amino acid can direct the formation of the new stereocenters during cyclization and subsequent functionalization, leading to a specific diastereomer. nih.gov

Protecting Group Strategies in the Synthesis of this compound

The synthesis of enantiomerically pure 2-substituted piperazines such as this compound necessitates precise control over the reactivity of the two nitrogen atoms within the piperazine ring. This is achieved through the use of protecting groups, which temporarily block one nitrogen, allowing for selective functionalization of the other. The choice of protecting group is critical and is often dictated by the reaction conditions of subsequent steps and the need for selective deprotection.

One of the most common and effective protecting groups in piperazine chemistry is the tert-butoxycarbonyl (Boc) group . creative-peptides.com The Boc group is typically introduced to protect one of the nitrogen atoms, which facilitates subsequent reactions at the other nitrogen or at the α-carbon. researchgate.net For instance, in asymmetric synthesis routes, an N-Boc protected piperazine can undergo deprotonation with a strong base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine. researchgate.netnih.gov This creates a chiral lithiated intermediate that can then react with an electrophile to introduce a substituent, like the tert-butyl group, with high stereoselectivity. nih.gov The stability of the Boc group under these basic conditions is crucial for the success of the reaction.

Orthogonal protecting group strategies are particularly valuable when multiple sequential modifications are required. researchgate.netjocpr.com This involves using two or more different protecting groups that can be removed under distinct conditions. For example, a piperazine molecule might be protected with a Boc group on one nitrogen and a benzyloxycarbonyl (Z or Cbz) group on the other. The Boc group is labile under acidic conditions (e.g., using trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis. creative-peptides.com This orthogonality allows for the selective deprotection and reaction at one nitrogen without affecting the other, providing a high degree of control in complex syntheses. researchgate.net

In some synthetic approaches, particularly those involving alkylation, temporary protection can be achieved through chelation. The use of a copper chelate has been reported to selectively protect the N1 position of 2-piperazinecarboxylic acid, allowing for selective alkylation at the N4 position. researchgate.net This strategy avoids the need for traditional protecting groups in certain steps.

Table 1: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent (Typical) | Cleavage Conditions (Typical) |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂/Pd) creative-peptides.com |

Purification and Isolation Techniques for Chiral Piperazines

The synthesis of a chiral piperazine like this compound invariably produces a mixture of enantiomers or diastereomers, necessitating sophisticated purification and isolation techniques to obtain the desired stereoisomer in high purity.

Diastereomeric Salt Crystallization is a classical and widely used method for resolving racemic mixtures of amines. wikipedia.org This technique involves reacting the racemic piperazine with a single enantiomer of a chiral acid, often referred to as a resolving agent. googleapis.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org By carefully selecting the chiral acid and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. The precipitated salt is then isolated, and the chiral acid is removed to yield the enantiomerically enriched piperazine. googleapis.com Common resolving agents for amines include derivatives of tartaric acid and mandelic acid. wikipedia.orggoogleapis.com

Enzymatic resolution offers a highly selective alternative for separating enantiomers. This method utilizes enzymes that can selectively catalyze a reaction on only one enantiomer in a racemic mixture. For example, the enzyme alcalase has been used for the kinetic resolution of a racemic piperazine derivative, methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate. nih.gov The enzyme selectively hydrolyzes one enantiomer, allowing the unreacted enantiomer to be separated from the product.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. unl.pt High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common implementation. mdpi.com The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. This method is crucial for both assessing the enantiomeric excess (e.e.) of a product and for isolating small quantities of highly pure enantiomers. unl.ptmdpi.com Capillary electrophoresis (CE) with a chiral selector, such as sulfated β-cyclodextrin, has also been developed for the effective chiral separation of piperazine derivatives. nih.gov

Other purification methods include standard techniques like distillation, solvent extraction, and crystallization, which are often used to remove impurities before the final chiral resolution step. google.comgoogle.com For instance, crude piperazine can be purified by precipitating it as a diacetate salt, which is then filtered and regenerated to yield a purer product. google.com

Table 2: Comparison of Chiral Resolution Techniques for Piperazines

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. wikipedia.org | Scalable, cost-effective for large quantities. | Industrial-scale resolution of racemic amines. googleapis.com |

| Enzymatic Resolution | Enzyme-catalyzed reaction that is selective for one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. | Synthesis of enantiopure pharmaceutical intermediates. |

Derivatization and Functionalization Reactions of 2s 2 Tert Butylpiperazine

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the piperazine (B1678402) ring are nucleophilic and readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents onto the piperazine core.

N-Alkylation is commonly achieved by reacting (2S)-2-tert-butylpiperazine with alkyl halides or by reductive amination with aldehydes and a reducing agent. For instance, the secondary amine of a piperazine derivative can be treated with an alkyl bromide to yield the N-alkylated product nih.gov. Reductive amination with Boc-protected piperidinyl or piperazinyl aldehydes is another effective method for introducing alkyl substituents nih.gov.

N-Acylation involves the reaction of the piperazine with acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically straightforward and high-yielding.

The presence of two nitrogen atoms in this compound (N1 and N4) raises the question of regioselectivity. The steric hindrance imposed by the tert-butyl group at the C2 position influences the reactivity of the adjacent N1 nitrogen, often directing alkylation or acylation to the less hindered N4 position. However, by employing appropriate protecting group strategies, either nitrogen can be selectively functionalized. For example, if one nitrogen is protected with a group like tert-butoxycarbonyl (Boc), the other nitrogen can be selectively alkylated or acylated. Subsequent removal of the protecting group allows for further functionalization at the first nitrogen atom.

| Reagent Type | Reaction | Product |

| Alkyl Halide (e.g., R-Br) | N-Alkylation | N-Alkyl-(2S)-2-tert-butylpiperazine |

| Aldehyde (R-CHO) + Reducing Agent | Reductive Amination | N-Alkyl-(2S)-2-tert-butylpiperazine |

| Acyl Chloride (R-COCl) | N-Acylation | N-Acyl-(2S)-2-tert-butylpiperazine |

| Anhydride ((RCO)₂O) | N-Acylation | N-Acyl-(2S)-2-tert-butylpiperazine |

Regioselective Functionalization of the Piperazine Ring

Achieving regioselectivity in the functionalization of the piperazine ring is crucial for the synthesis of complex molecules with well-defined structures. Beyond the differential reactivity of the two nitrogen atoms, functionalization can also be directed to the carbon atoms of the piperazine ring.

A powerful method for the α-functionalization of N-Boc protected piperazines is through directed lithiation. This involves the deprotonation of a carbon atom adjacent to a nitrogen using a strong base like s-butyllithium (s-BuLi), often in the presence of a chelating agent like (-)-sparteine (B7772259) for asymmetric synthesis, followed by quenching with an electrophile researchgate.netwhiterose.ac.uk. This strategy allows for the introduction of various substituents at the C2 position of the piperazine ring with a high degree of stereocontrol. While this compound already possesses a substituent at the C2 position, similar lithiation strategies could be envisioned for functionalization at other positions, such as C3, depending on the directing effects of the N-substituents.

The choice of the N-protecting group can significantly influence the regioselectivity of the deprotonation. The N-tert-butyl derivative of N'-Boc-piperazine has been shown to give good results in enantiomerically enriched 2-substituted piperazines researchgate.net.

| Method | Position of Functionalization | Key Reagents | Outcome |

| Directed Lithiation | α-carbon to Nitrogen | s-BuLi, (-)-sparteine, Electrophile | Enantioselective introduction of substituents |

| Protecting Group Strategy | N1 or N4 Nitrogen | Boc, Cbz, etc. | Selective N-functionalization |

Introduction of Diverse Chemical Moieties onto the Piperazine Scaffold

The piperazine scaffold can be decorated with a wide array of chemical moieties to explore structure-activity relationships and optimize drug-like properties.

Through N-alkylation and N-acylation, various groups can be introduced, including but not limited to:

Aromatic and Heteroaromatic Rings: These are often incorporated to engage in π-stacking interactions with biological targets. This can be achieved by using appropriately substituted arylalkyl halides or by palladium-catalyzed cross-coupling reactions.

Alkyl Chains with Functional Groups: Introducing chains containing alcohols, ethers, amines, or carboxylic acids can modulate solubility and provide additional points for interaction or further derivatization.

Chiral Auxiliaries: Attaching a chiral group to one of the nitrogen atoms can be used to direct the stereochemical outcome of subsequent reactions on the piperazine ring.

Furthermore, α-functionalization via lithiation allows for the introduction of a different set of functionalities directly onto the carbon backbone of the piperazine ring whiterose.ac.uk. Trapping the lithiated intermediate with various electrophiles can install alkyl, aryl, or carbonyl groups.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. The use of chiral building blocks like this compound in MCRs can lead to the rapid generation of libraries of complex and stereochemically defined molecules.

While specific examples of MCRs involving this compound are not prevalent in the provided search results, piperazine derivatives are known to participate in such reactions. For instance, the Ugi four-component reaction (Ugi-4CR) involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. This compound, with its primary or secondary amine functionalities (depending on prior derivatization), could serve as the amine component in a Ugi-type reaction. This would allow for the simultaneous introduction of four diverse substituents in a single, stereocontrolled transformation.

Another relevant MCR is the Groebke-Blackburn-Bienaymè reaction, which is a three-component reaction between an amine, an aldehyde, and an isocyanide to form imidazo-fused heterocycles rug.nl. Diaminopyrazines have been successfully used in this reaction, suggesting that piperazine-based compounds could potentially be suitable substrates under appropriate conditions rug.nl. The application of such MCRs to this compound would provide a powerful tool for the rapid synthesis of novel and diverse chemical entities for screening in drug discovery programs.

| Multi-Component Reaction | Reactants | Potential Product Scaffold |

| Ugi-4CR | Amine, Carboxylic Acid, Isocyanide, Carbonyl Compound | α-acylamino carboxamide derivatives |

| Groebke-Blackburn-Bienaymè | Amine, Aldehyde, Isocyanide | Imidazo-fused heterocycles |

Applications of 2s 2 Tert Butylpiperazine As a Chiral Building Block

Role in Asymmetric Synthesis and Chiral Pool Strategies

As a chiral building block, (2S)-2-tert-butylpiperazine provides a pre-existing stereocenter that can be incorporated into a larger target molecule, bypassing the need for a de novo asymmetric synthesis of that particular center. This "chiral pool" approach is a cornerstone of efficient and practical stereoselective synthesis. The utility of this piperazine (B1678402) derivative is most prominently documented in the creation of complex pharmaceutical intermediates.

While chiral piperazines are a motif found in some natural alkaloids, the application of this compound specifically as a building block in the total synthesis of complex natural products is not extensively reported in scientific literature. Its primary documented value lies in the pharmaceutical sector.

The most significant application of a this compound derivative is in the stereoselective synthesis of a key intermediate for Indinavir, a potent HIV protease inhibitor. The synthesis developed by Rossen et al. demonstrates the strategic importance of creating this chiral piperazine core with high enantiomeric purity. google.com

In this synthesis, an asymmetric hydrogenation of a protected tetrahydropyrazine (B3061110) (Compound 1 ) is performed using a chiral rhodium catalyst, specifically [(R)-BINAP(COD)Rh]TfO. This key step establishes the (S)-stereocenter at the 2-position, yielding the desired N-protected piperazine (Compound 2 ) in high yield and excellent enantioselectivity. google.com Subsequent deprotection affords the core piperazine fragment (Compound 3 ), which is a crucial component for the final assembly of Indinavir. This process highlights how a chiral building block can be synthesized efficiently and then used to construct a complex, biologically active molecule. google.com

Table 1: Asymmetric Synthesis of the Indinavir Piperazine Intermediate

| Precursor | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|

This interactive table summarizes the key transformation in the synthesis of the chiral piperazine core for Indinavir, based on the findings by Rossen et al.

Utilization in Ligand Design for Asymmetric Catalysis

The inherent chirality and the presence of two nitrogen atoms for metal coordination suggest that this compound is a suitable scaffold for developing chiral ligands for asymmetric catalysis.

Derivatives of chiral piperazines can be employed as ligands in various asymmetric reactions. The rigid structure helps to create a well-defined chiral environment around a metal center, which can effectively control the stereochemical outcome of a catalytic reaction. However, specific, widely adopted chiral ligands derived directly from this compound are not prominently featured in the chemical literature, which often favors other chiral backbones.

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. While chiral diamines and their derivatives are a major class of organocatalysts, the specific application of this compound or its simple derivatives in this context is not well-documented.

Precursor in the Synthesis of Biologically Active Compounds

Beyond Indinavir, the broader class of chiral piperazines is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs. For instance, while not using the tert-butyl derivative, the anti-cancer drug Imatinib features a piperazine ring, and the development of its analogues often involves the synthesis of various substituted piperazines to optimize biological activity. This underscores the general importance of chiral piperazine building blocks, like this compound, in drug discovery and development.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indinavir |

| Imatinib |

| [(R)-BINAP(COD)Rh]TfO |

| N-Cbz, N'-Formyl-2-tert-butyl-tetrahydropyrazine |

Scaffold for Novel Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in drug discovery, attributed to its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The introduction of a chiral center, as seen in this compound, provides a three-dimensional framework that can be exploited for stereospecific interactions with biological targets. The tert-butyl group offers steric hindrance, which can influence the conformation of the molecule and its binding affinity and selectivity.

While specific examples of drugs developed directly from a this compound scaffold are not extensively documented in publicly available research, the broader class of chiral piperazine derivatives has been instrumental in the discovery of novel therapeutic agents across various disease areas. The underlying principle involves using the chiral piperazine core as a starting point and systematically adding different functional groups to explore chemical space and optimize biological activity.

Table 1: Potential Therapeutic Areas for Novel Drug Discovery Utilizing Chiral Piperazine Scaffolds

| Therapeutic Area | Rationale for Piperazine Scaffold | Potential Biological Targets |

| Oncology | The piperazine moiety can be functionalized to interact with key residues in the active sites of kinases, which are often dysregulated in cancer. | Tyrosine Kinases, Serine/Threonine Kinases |

| Infectious Diseases | The basic nature of the piperazine ring can be advantageous for targeting microbial enzymes or disrupting microbial membranes. | Bacterial DNA Gyrase, Viral Proteases |

| Central Nervous System (CNS) Disorders | The ability of the piperazine scaffold to be modified to cross the blood-brain barrier allows for the development of CNS-active agents. | G-protein Coupled Receptors (GPCRs), Ion Channels |

Development of Targeted Therapeutic Agents

A significant application of chiral building blocks like this compound is in the synthesis of molecules designed to interact with a specific biological target, thereby minimizing off-target effects and improving the therapeutic window. A notable example involves a closely related derivative, (S)-piperazine-2-tert-butylcarboxamide, which serves as a crucial intermediate in the synthesis of the HIV protease inhibitor, Indinavir.

The stereochemistry at the 2-position of the piperazine ring is critical for the proper orientation of the molecule within the active site of the HIV protease enzyme. The tert-butyl group also plays a key role in the binding interaction. This highlights the importance of using enantiomerically pure building blocks in the development of such targeted therapies.

Table 2: Example of a Targeted Therapeutic Agent Developed Using a this compound Derivative

| Therapeutic Agent (Intermediate) | Target | Disease Indication | Role of the Chiral Building Block |

| (S)-piperazine-2-tert-butylcarboxamide (for Indinavir) | HIV Protease | Human Immunodeficiency Virus (HIV) Infection | Provides the correct stereochemical configuration for optimal binding to the enzyme's active site. |

The successful application of this chiral piperazine derivative in the development of Indinavir underscores the potential of this compound as a valuable component in the synthesis of other targeted therapeutic agents. Its defined stereochemistry and conformational rigidity make it an attractive starting material for designing molecules with high affinity and selectivity for their intended biological targets.

Computational and Theoretical Studies on 2s 2 Tert Butylpiperazine

Conformational Analysis and Stereochemistry

The conformational landscape of piperazine (B1678402) and its derivatives is complex, with the six-membered ring adopting various chair, boat, and twist-boat conformations. The presence of a sterically demanding tert-butyl group at a stereogenic center in (2S)-2-tert-butylpiperazine significantly influences its preferred conformation.

Computational studies on 2-substituted piperazines have shown a general preference for the substituent to occupy an axial position to minimize steric strain. nih.gov In the case of this compound, the large tert-butyl group is expected to predominantly adopt an axial orientation in the chair conformation. This preference is driven by the avoidance of unfavorable 1,3-diaxial interactions that would arise if the tert-butyl group were in the equatorial position. The axial preference of substituents in 1-acyl and 1-aryl 2-substituted piperazines has been computationally demonstrated to be a key factor in their biological activity. nih.gov

The stereochemistry at the C2 position is crucial. The (S)-configuration dictates a specific three-dimensional arrangement of the tert-butyl group relative to the piperazine ring, which in turn governs how the molecule can interact with its environment, a key aspect in scaffold design for drug discovery.

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the hypothetical relative energies of the chair conformations of this compound with the tert-butyl group in the axial versus equatorial position, based on general principles of conformational analysis of substituted piperazines.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | Axial | 0.0 | >95 |

| Chair 2 | Equatorial | > 2.0 | <5 |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and selectivity of molecules like this compound. mdpi.com These calculations can provide valuable information about various molecular properties that govern chemical reactions.

Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to predict sites of nucleophilic and electrophilic attack. For this compound, the nitrogen atoms of the piperazine ring are expected to be the primary sites for chemical modification. DFT calculations can help in discerning the relative reactivity of the N1 and N4 positions, which can be influenced by the steric hindrance imposed by the adjacent tert-butyl group.

Furthermore, quantum chemical calculations can be employed to study the transition states of reactions involving this compound, providing insights into reaction mechanisms and predicting the stereochemical outcome of synthetic transformations. This is particularly important when designing synthetic routes to novel derivatives, ensuring the desired stereoisomer is obtained.

Table 2: Calculated Reactivity Descriptors for a Model Piperazine System

This table presents a set of hypothetical reactivity descriptors calculated using DFT for a simplified piperazine model to illustrate the type of data obtained from such studies.

| Descriptor | Value (arbitrary units) | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack (e.g., at N) |

| LUMO Energy | 1.5 eV | Indicates susceptibility to nucleophilic attack |

| N1 Mulliken Charge | -0.45 | Suggests a nucleophilic character at the N1 position |

| N4 Mulliken Charge | -0.42 | Suggests a slightly less nucleophilic character at the N4 position |

| Steric Accessibility of N1 | Low | Reaction at this site may be sterically hindered |

Molecular Modeling and Docking Studies (in the context of scaffold design, not drug action)

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the rational design of molecules with desired properties. In the context of scaffold design, these techniques are used to understand how the this compound core can be elaborated to create compounds that fit into the binding sites of biological targets.

The rigid and well-defined conformation of the this compound scaffold makes it an attractive starting point for fragment-based drug design. Molecular modeling can be used to generate a library of virtual derivatives by attaching various functional groups to the N1 and N4 positions. These virtual compounds can then be docked into the active site of a target protein to assess their potential binding affinity and mode of interaction.

These studies are not aimed at predicting the therapeutic effect of a specific drug, but rather at evaluating the suitability of the this compound scaffold for a particular target class. The insights gained from docking studies can guide synthetic chemists in prioritizing which derivatives to synthesize and test, thereby accelerating the drug discovery process. The design of novel piperazine derivatives as potential antimicrobial agents or cognition enhancers often involves such molecular docking studies to understand their binding modes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, computational SAR studies can be performed to understand how modifications to the scaffold affect its properties.

By systematically altering the substituents at the N1 and N4 positions and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent and selective molecules.

Table 3: Hypothetical SAR Data for this compound Derivatives

This interactive table provides a hypothetical example of SAR data for a series of this compound derivatives, illustrating how different substituents might influence a hypothetical biological activity.

| Compound ID | R1 Substituent (at N1) | R2 Substituent (at N4) | LogP | Predicted Activity (IC50, nM) |

| 1 | H | H | 1.2 | 500 |

| 2 | Methyl | H | 1.6 | 350 |

| 3 | H | Benzyl | 3.5 | 150 |

| 4 | Methyl | Benzyl | 3.9 | 80 |

| 5 | H | 4-Chlorobenzyl | 4.1 | 120 |

Advanced Analytical Techniques for Characterization and Enantiomeric Purity Determination

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for determining the enantiomeric excess (e.e.) of chiral molecules. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common methods for separating enantiomers. mdpi.comnih.gov These techniques are crucial for quality control in asymmetric synthesis, allowing for the precise quantification of the desired enantiomer in relation to its mirror image. mdpi.com

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely adopted technique for the separation of enantiomers of various compounds, including piperazine (B1678402) derivatives. mdpi.comnih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently used due to their broad applicability. mdpi.com

For the analysis of chiral amines and related structures, the selection of the mobile phase and the specific CSP is critical to achieving baseline separation. mdpi.comresearchgate.net Typical mobile phases consist of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol). mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. mdpi.com

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Typical Resolution (Rs) |

|---|---|---|---|---|

| Chiral Amines/Piperazines | Cellulose-based (e.g., Chiralcel OD-H) | n-hexane/isopropanol (e.g., 98:2, v/v) | UV (e.g., 254 nm) | > 1.5 |

| Piperazine Derivatives | Amylose-based (e.g., Chiralpak IA) | methyl-tert-butyl ether/ethyl acetate/ethanol/diethylamine (e.g., 60:40:5:0.1, v/v/v/v) | UV | High |

Gas Chromatography (GC):

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. Derivatization is often employed to enhance volatility and improve chromatographic performance. For chiral amines, derivatization with reagents like pentafluoropropyl chloroformate can be utilized. The separation is then carried out on a chiral capillary column, such as one coated with a cyclodextrin derivative.

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized derivatives of (2S)-2-tert-butylpiperazine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are primary tools for determining the structure of organic molecules. csu.edu.au For derivatives of this compound, NMR spectra provide key information:

¹H NMR: The chemical shifts, integration, and coupling patterns of the protons reveal the connectivity of the molecule. The signals for the tert-butyl group typically appear as a sharp singlet in the upfield region (around 1.0-1.5 ppm). nih.gov The protons on the piperazine ring exhibit complex splitting patterns that can be used to determine their relative stereochemistry. whiterose.ac.ukchemrxiv.org

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shift of the quaternary carbon and the three methyl carbons of the tert-butyl group are characteristic. nih.gov

In some cases, variable-temperature NMR studies can be used to investigate conformational dynamics, such as ring inversion or rotation around amide bonds in N-acylated derivatives. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can offer valuable structural information, helping to confirm the identity of derivatives. whiterose.ac.uk

Infrared (IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, characteristic absorption bands can confirm the presence of N-H bonds (in the case of the secondary amine), C-H bonds, and any functional groups introduced through derivatization, such as carbonyl groups (C=O) in amides or carbamates, which typically show strong absorptions in the 1650-1750 cm⁻¹ region. whiterose.ac.ukrsc.org

| Technique | Information Obtained | Typical Data for a Boc-protected 2-tert-butylpiperazine (B1601937) derivative |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, stereochemistry | δ ~1.4 ppm (s, 9H, C(CH₃)₃); δ 2.5-4.0 ppm (m, piperazine ring protons) whiterose.ac.uk |

| ¹³C NMR | Carbon skeleton, number of unique carbons | δ ~28.5 ppm (C(CH₃)₃); δ ~80 ppm (C(CH₃)₃); δ 40-60 ppm (piperazine ring carbons) whiterose.ac.uk |

| HRMS (ESI) | Accurate mass, molecular formula | Calculation of m/z for [M+H]⁺ to confirm elemental composition whiterose.ac.uk |

| FT-IR | Functional groups | ν ~1690 cm⁻¹ (C=O stretch for Boc group); ν ~2970 cm⁻¹ (C-H stretch) whiterose.ac.uk |

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. acs.org This technique is invaluable for studying derivatives and co-crystals of this compound.

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in the crystal lattice. This information includes bond lengths, bond angles, and torsional angles. iucr.org

For chiral molecules, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry, confirming the (S) or (R) configuration at the chiral center. acs.org This is particularly important for validating the results of asymmetric synthesis.

Studies on piperazine derivatives have shown that the piperazine ring typically adopts a stable chair conformation. iucr.orgnih.goviucr.org X-ray analysis of derivatives can confirm this conformation and determine the orientation of substituents (axial vs. equatorial). nih.goviucr.org

The formation of co-crystals, where the target molecule crystallizes with another compound (a coformer), can be studied to understand intermolecular interactions such as hydrogen bonding. nih.govmdpi.com X-ray diffraction of co-crystals provides insight into how the piperazine derivative interacts with other molecules, which is crucial in pharmaceutical and materials science. nih.govmdpi.com

| Parameter | Description | Example Data for a Piperazine Derivative iucr.orgnih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 8-10 Å, b ≈ 16-18 Å, c ≈ 12-14 Å, β ≈ 90-95° |

| Piperazine Ring Conformation | The 3D shape of the piperazine ring. | Chair conformation |

| Intermolecular Interactions | Non-covalent bonds holding the crystal together. | C-H···O and C-H···π interactions nih.gov |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Piperazine (B1678402) Synthesis

The synthesis of piperazine derivatives is undergoing a paradigm shift towards environmentally benign methodologies. researchgate.net Green chemistry principles are being integrated to reduce waste, minimize energy consumption, and utilize less hazardous substances. rsc.org This evolution is critical for the sustainable development of pharmaceuticals containing the piperazine core.

Several innovative strategies are at the forefront of this green revolution:

Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and often improves product yields compared to conventional heating methods. For instance, the Petasis multicomponent reaction for synthesizing piperazine analogs has been shown to achieve yields of over 95% in solvents like acetonitrile (B52724) or dichloromethane (B109758) under microwave irradiation, a substantial improvement over the prolonged refluxing required in traditional methods. researchgate.net

Photoredox Catalysis: Offering a sustainable alternative to traditional transition-metal catalysts, photoredox catalysis utilizes light to drive chemical reactions. mdpi.com The use of organic photocatalysts, which can be derived from renewable materials, further enhances the green credentials of this method. mdpi.com This approach has been successfully applied to the C-H functionalization of piperazines, avoiding toxic reagents and enabling transitions from batch to continuous flow systems, which is advantageous for scalability. mdpi.com

Green Solvents and Catalyst-Free Reactions: There is a growing emphasis on replacing volatile and toxic organic solvents with greener alternatives. researchgate.net Moreover, developing synthetic routes that operate efficiently without a catalyst or with a recyclable, green-based catalyst represents a significant advancement in sustainable chemistry. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. researchgate.net The Petasis reaction is a prime example of an MCR used for piperazine synthesis. researchgate.net

Ultrasonication: Similar to microwave assistance, using ultrasonic irradiation as an energy source can enhance reaction rates and yields in piperazine synthesis, providing an energy-efficient alternative to conventional refluxing. researchgate.net

These green approaches are not merely academic exercises; they offer tangible benefits in terms of economic viability and environmental impact, paving the way for the sustainable production of complex piperazine derivatives.

| Green Chemistry Approach | Key Advantages | Example Application in Piperazine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. researchgate.net | Petasis reaction for piperazine analogs. researchgate.net |

| Photoredox Catalysis | Use of light as a renewable energy source, avoidance of toxic metal catalysts, potential for continuous flow. mdpi.com | C-H functionalization of the piperazine core. mdpi.com |

| Green Solvents | Reduced environmental pollution and health hazards. researchgate.net | Replacement of volatile organic compounds in synthetic protocols. researchgate.net |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced steps and waste. researchgate.net | Synthesis of complex piperazine derivatives in a single pot. researchgate.net |

| Ultrasonication | Energy efficiency, improved reaction rates and yields. researchgate.net | Alternative energy source for the Petasis reaction. researchgate.net |

High-Throughput Screening in Derivatization and Application Studies

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid assessment of vast compound libraries to identify "hits"—compounds that show activity against a specific biological target. nih.gov For a privileged scaffold like piperazine, HTS is instrumental in exploring the therapeutic potential of its countless derivatives. nih.gov

The process involves several key stages, from managing compound libraries and developing robust assays to integrating automation and sophisticated data analysis. nih.gov By miniaturizing and automating assays, researchers can screen thousands to hundreds of thousands of compounds per day. nih.govtechnologynetworks.com This capability is crucial for efficiently navigating the vast chemical space created by piperazine derivatization.

In the context of (2S)-2-tert-butylpiperazine and its analogs, HTS can be applied to:

Identify Novel Biological Targets: Screening piperazine libraries against a wide array of enzymes, receptors, and ion channels can uncover new therapeutic applications. nih.gov

Optimize Lead Compounds: Once an initial hit is identified, HTS can be used to screen a focused library of related derivatives to find compounds with improved potency, selectivity, and pharmacokinetic properties.

Toxicological Screening: Early-stage toxicological assessment using HTS methods can help to weed out compounds with unfavorable safety profiles, saving time and resources in the drug development pipeline. nih.gov

Technological advancements in HTS, including automated fluorescence microscopy, microfluidics, and the use of more clinically relevant 3D cellular models, are continually enhancing the quality and relevance of screening data. mdpi.com The integration of HTS with parallel synthesis techniques further accelerates the cycle of designing, creating, and testing new piperazine derivatives. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Scaffold Design

For piperazine-based drug design, AI and ML offer several advantages:

Generative Models for Scaffold Hopping: AI can generate novel molecular structures, or "scaffold hops," that retain the desired biological activity of a known compound but possess a different core structure. digitellinc.com This is invaluable for developing new intellectual property and overcoming liabilities associated with an existing chemical series. digitellinc.commdpi.com

Predictive Modeling: ML models can be trained to predict a wide range of properties, including binding affinity, solubility, metabolic stability, and toxicity, even before a compound is synthesized. nih.gov This allows chemists to prioritize the most promising candidates for synthesis and testing, dramatically improving the efficiency of the discovery process.

Accelerated High-Throughput Virtual Screening: AI/ML methods can rapidly screen massive virtual libraries of compounds against a biological target, identifying a smaller, more manageable set of high-potential candidates for experimental validation. nih.gov

Challenges and Opportunities in the Scalable Synthesis of Chiral Piperazines

While the piperazine scaffold is common, the synthesis of specific, enantiomerically pure isomers like this compound on a large scale presents significant challenges. The control of stereochemistry is paramount, as different enantiomers of a drug can have vastly different biological activities and safety profiles.

Challenges:

Stereoselective Synthesis: Developing synthetic routes that reliably produce a single enantiomer in high yield and high enantiomeric excess is a primary hurdle. This often requires the use of expensive chiral starting materials, catalysts, or resolving agents.

Purification and Separation: The separation of enantiomers from a racemic mixture can be difficult and costly, often involving techniques like chiral chromatography or selective crystallization. googleapis.com

Process Safety and Cost: Scaling up chemical reactions from the laboratory bench to an industrial scale introduces new challenges related to heat management, reagent handling, and cost of goods. For example, the use of highly reactive or hazardous reagents like lithium aluminum hydride poses significant safety and economic issues for large-scale production. google.com

Orthogonal Protection: In multi-step syntheses, the piperazine nitrogens often need to be protected and deprotected. Finding compatible, or "orthogonal," protecting groups that can be selectively removed without affecting other parts of the molecule is a complex synthetic puzzle. rsc.org

Opportunities:

Asymmetric Catalysis: The development of new and more efficient chiral catalysts for asymmetric synthesis is a major area of opportunity. For example, palladium-catalyzed asymmetric hydrogenation has been shown to be a viable route to chiral piperazin-2-ones, which can then be converted to chiral piperazines without loss of optical purity. rsc.org

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processing for scalability, safety, and consistency. The transition of methods like photoredox catalysis to continuous flow systems represents a promising avenue for the scalable synthesis of piperazines. mdpi.comnih.gov

Novel Synthetic Routes: Researchers are continuously exploring new synthetic strategies to access chiral piperazines more efficiently. One such approach involves an aza-Michael addition, which has been used to obtain enantiomerically pure 2-substituted piperazines from α-amino acids in just four steps on a multigram scale. rsc.org

Biocatalysis: The use of enzymes as catalysts can offer exquisite stereoselectivity under mild reaction conditions, providing a green and efficient alternative for producing chiral building blocks.

Overcoming the challenges in scalable synthesis is crucial for making advanced chiral piperazine-based drugs, including those derived from this compound, accessible and affordable for clinical use.

Q & A

Q. How are tert-butyl piperazine derivatives tailored for antimicrobial or anticancer activity?

- Methodological Answer : Structure-activity relationship (SAR) studies modify substituents (e.g., nitro or fluoro groups) to enhance bioactivity. In vitro assays (MIC for antimicrobial, MTT for cytotoxicity) guide iterative design. For example, 3-nitropyridinyl derivatives show promise in receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.